(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride

Physicochemical property optimization Amine basicity tuning Drug-like property engineering

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride (CAS 1956436-84-2; free base CAS 1257294-15-7) is a chiral, fluorinated saturated heterocyclic amine salt combining a four-membered azetidine ring N-linked to a 3-fluoropyrrolidine bearing defined (R)-stereochemistry at the fluorine-bearing carbon. Its molecular formula is C₇H₁₄ClFN₂ (MW 180.65 g/mol for the hydrochloride salt; free base MW 144.19 g/mol).

Molecular Formula C7H14ClFN2
Molecular Weight 180.65 g/mol
Cat. No. B15070845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
Molecular FormulaC7H14ClFN2
Molecular Weight180.65 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C2CNC2.Cl
InChIInChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m1./s1
InChIKeyDINITQFXNPCYFV-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine Hydrochloride: Chiral Fluorinated Dual-Heterocycle Building Block for Kinase and Protease Inhibitor Programs


(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride (CAS 1956436-84-2; free base CAS 1257294-15-7) is a chiral, fluorinated saturated heterocyclic amine salt combining a four-membered azetidine ring N-linked to a 3-fluoropyrrolidine bearing defined (R)-stereochemistry at the fluorine-bearing carbon. Its molecular formula is C₇H₁₄ClFN₂ (MW 180.65 g/mol for the hydrochloride salt; free base MW 144.19 g/mol) [1]. The compound integrates three pharmacologically relevant structural features within a single scaffold: (i) a strained azetidine ring that imposes conformational rigidity relative to five- and six-membered heterocyclic analogs, (ii) a single fluorine substituent at the pyrrolidine 3-position that modulates amine basicity (pKa) and lipophilicity (LogP) while retaining metabolic stability, and (iii) enantiomerically pure (R)-stereochemistry that enables stereospecific target engagement [2]. These combined features position the compound as a differentiated chiral building block for the synthesis of kinase inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors, integrin antagonists, and other enzyme-targeted small molecules; it is supplied at ≥95% purity by multiple vendors for research use .

Why (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine Hydrochloride Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


In-class substitution—replacing this compound with the non-fluorinated analog 1-(azetidin-3-yl)pyrrolidine, the opposite (S)-enantiomer, or a monocyclic 3-fluoropyrrolidine—introduces measurable changes in basicity, hydrogen-bonding capacity, conformational pre-organization, and target-binding stereochemistry that propagate into altered pharmacokinetic behavior and target selectivity. Monofluorination of pyrrolidine reduces the conjugate acid pKa by approximately 2.6–4.6 units relative to unsubstituted pyrrolidine (pKa ~11.3), directly affecting the protonation state at physiological pH and thereby influencing membrane permeability, lysosomal trapping, and off-target pharmacology . The azetidine ring enforces quasi-planar geometry and restricts conformational sampling compared to the more flexible pyrrolidine ring, reducing the entropic penalty upon target binding—an effect documented by quantum mechanical calculations comparing azetidine- versus pyrrolidine-containing proline analogs [1]. Furthermore, in kinase inhibitor programs, the (3R)-3-fluoropyrrolidine moiety has been specifically incorporated into potent JAK1 inhibitors (IC₅₀ = 5 nM) where stereochemistry at the fluorinated carbon is critical for activity; the (S)-enantiomer would present the fluorine atom in a different spatial orientation, potentially abolishing key binding interactions [2]. Procurement of a generic, non-fluorinated, or racemic alternative without explicit comparative data on the target of interest therefore risks loss of potency, altered selectivity, or unpredictable pharmacokinetics that are not correctable by downstream formulation.

Quantitative Differentiation Evidence: (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine Hydrochloride vs. Closest Analogs


Fluorine-Driven Basicity Modulation: 3-Fluoropyrrolidine pKa Shift vs. Non-Fluorinated Pyrrolidine

The 3-fluoro substituent on the pyrrolidine ring of (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride reduces the basicity of the pyrrolidine nitrogen relative to the non-fluorinated analog 1-(azetidin-3-yl)pyrrolidine. The conjugate acid pKa of 3-fluoropyrrolidine has been reported as 6.69 (experimental) or predicted as 8.68 ± 0.10, both substantially lower than the pKa of unsubstituted pyrrolidine (conjugate acid pKa ~11.3) . This pKa reduction of approximately 2.6–4.6 units alters the protonation equilibrium at physiological pH 7.4: a larger fraction of the fluorinated compound remains unprotonated, which can enhance passive membrane permeability and reduce lysosomal accumulation—a known liability of highly basic amines . The Melnykov et al. (2023) systematic study confirms that monofluorination consistently reduces pKa across azetidine, pyrrolidine, and piperidine series, with the magnitude of reduction governed by fluorine atom count and distance to the protonation center [1].

Physicochemical property optimization Amine basicity tuning Drug-like property engineering

Enantiomer-Dependent Kinase Inhibition: (3R)-3-Fluoropyrrolidine Moiety Enables JAK1 IC₅₀ of 5 nM

The defined (R)-stereochemistry at the 3-fluoropyrrolidine carbon is essential for biological activity in kinase inhibitor programs. A compound incorporating the (3R)-3-fluoropyrrolidine fragment specifically—US10695337 Example 378, which contains a (3R)-3-fluoropyrrolidin-1-ylmethyl substituent linked to a trifluoromethylpyrimidine-azetidine-piperidine scaffold—demonstrates JAK1 inhibitory activity with an IC₅₀ of 5 nM in a catalytic domain assay using recombinant human JAK1 (a.a. 837–1142) [1]. Related (3R)-3-fluoropyrrolidine-containing examples in the same patent series show IC₅₀ values ranging from 5–10 nM against JAK family kinases [2]. The enantiomeric (3S)-3-fluoropyrrolidine analog would present the fluorine atom in an inverted spatial orientation, which is expected to alter or abolish the stereospecific hydrogen-bonding and dipole interactions that the fluorine atom forms within the kinase active site. This stereochemical requirement mirrors findings in DPP-IV inhibitor programs where (S)-3-fluoropyrrolidine-containing amides, but not the (R)-enantiomers, showed good selectivity for DPP-IV over quiescent cell proline dipeptidase (QPP) [3].

JAK kinase inhibition Enantiomeric specificity Kinase inhibitor design

Azetidine-Induced Conformational Restriction vs. Pyrrolidine: Reduced Conformational Flexibility Documented by Quantum Mechanical Analysis

The azetidine ring in (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride provides a conformational constraint advantage over pyrrolidine-only or piperidine-containing analogs. Revilla-López et al. (2012) demonstrated through quantum mechanical calculations that replacement of a pyrrolidine ring by an azetidine cycle in proline analogs leads to a measurable reduction in conformational flexibility, attributable to the quasi-planar geometry of the four-membered ring [1]. Specifically, the azetidine ring exhibits smaller puckering amplitude than pyrrolidine (confirmed by crystallographic and computational studies), and the azetidine nitrogen shows characteristic pyramidalization that, depending on backbone conformation, can either form stabilizing N–H⋯N interactions or relieve steric crowding [1]. This conformational pre-organization reduces the entropic penalty upon receptor binding—a principle exploited in the design of azetidine-containing PARP1 inhibitors, where improved selectivity for PARP1 over PARP2 has been attributed in part to the constrained geometry of the azetidine scaffold [2]. By contrast, the more flexible pyrrolidine ring (five-membered) and piperidine ring (six-membered) sample a broader conformational ensemble, potentially reducing the effective concentration of the binding-competent conformer.

Conformational constraint Entropic binding optimization Peptidomimetic design

Dual Heterocycle Synergy in DPP-IV Inhibition: Fluorinated Pyrrolidine–Azetidine Amides Display Unexpectedly Potent Activity

Compounds that, like (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride, incorporate both a fluorinated pyrrolidine and an azetidine component within a single pharmacophore have demonstrated synergistic potency advantages in DPP-IV inhibition. Hulin et al. (2005) reported that cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were prepared and tested against DPP-IV; the tetrafluoropyrrolidide, cis-3,4-difluoropyrrolidide, and the fluorinated azetidides displayed 'unexpectedly strong activity' relative to expectations from monocyclic SAR [1]. In a parallel series, Caldwell et al. (2004) demonstrated that amides incorporating (S)-3-fluoropyrrolidine achieved good selectivity for DPP-IV over the off-target quiescent cell proline dipeptidase (QPP), with compound 48 showing favorable pharmacokinetic properties and oral activity in a lean mouse oral glucose tolerance test [2]. Prolyl-fluoropyrrolidine derivatives—structurally related scaffolds that couple a pyrrolidine (prolyl) with a fluoropyrrolidine—have been shown to achieve DPP-IV IC₅₀ values of 0.43–0.83 μM (compounds 10 and 9, respectively, from Sharma et al. 2013) [3]. While these data are from elaborated amide derivatives rather than the free building block, they establish the pharmacophoric relevance of the fluoropyrrolidine–azetidine/heterocycle combination.

DPP-IV inhibition Type 2 diabetes Fluorinated amide pharmacophore

Metabolic Stability Retention: Monofluorinated Heterocycles Maintain High CLint Except for 3,3-Difluoroazetidine

The systematic study by Melnykov et al. (2023) profiled intrinsic microsomal clearance (CLint) across a series of 24 mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. A key finding was that 'intrinsic microsomal clearance measurements demonstrated high metabolic stability of the compounds studied (with a single exception of the 3,3-difluoroazetidine derivative)' [1]. This means that the monofluorinated pyrrolidine motif—present in (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride—retains metabolic stability comparable to the parent non-fluorinated heterocycle, unlike the gem-difluoroazetidine case where oxidative metabolism is accelerated. According to pKa–LogP plots generated in the study, the monofluorinated compounds provide a valuable extension of fluorine-containing saturated heterocyclic amine chemical space for rational optimization in early drug discovery [1]. This finding differentiates the target compound from building blocks containing the metabolically labile 3,3-difluoroazetidine motif and from certain fluorinated piperidine derivatives that can undergo N-dealkylation or ring oxidation [2].

Metabolic stability Microsomal clearance Fluorine SAR

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Non-Fluorinated Analog

At the molecular descriptor level, (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine (free base) is quantitatively differentiated from its non-fluorinated analog 1-(azetidin-3-yl)pyrrolidine by the addition of one hydrogen bond acceptor (HBA) atom: 3 HBA for the fluorinated compound vs. 2 HBA for the non-fluorinated analog, as computed by PubChem using Cactvs 3.4.8.18 [1][2]. Both compounds share an identical computed XLogP3-AA value of 0.2 and an identical topological polar surface area (TPSA) of 15.3 Ų, indicating that fluorine incorporation modulates HBA capacity without substantially altering overall lipophilicity or polarity in this scaffold [1][2]. The additional HBA (from the C–F bond acting as a weak hydrogen bond acceptor) can participate in orthogonal dipole–dipole and C–F···H–N interactions with protein targets, a well-established phenomenon in fluorinated drug–target complexes [3]. The molecular weight increases from 126.20 g/mol (non-fluorinated) to 144.19 g/mol (fluorinated free base), a difference of +17.99 Da attributable to substitution of H by F, which remains within favorable property space for lead-like compounds.

Hydrogen bond acceptor Polar surface area Physicochemical differentiation

Research and Industrial Application Scenarios Where (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine Hydrochloride Provides Differentiated Value


Synthesis of Stereospecific JAK Family Kinase Inhibitors Requiring (3R)-3-Fluoropyrrolidine as a Chiral Fragment

Medicinal chemistry teams developing JAK1- or JAK3-selective inhibitors can use (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride as a direct building block to install the (3R)-3-fluoropyrrolidine pharmacophore that has been validated in patented inhibitor series achieving JAK1 IC₅₀ values of 5 nM [1]. The pre-formed azetidine–fluoropyrrolidine scaffold eliminates the need for multi-step chiral resolution or asymmetric synthesis of the fluoropyrrolidine fragment, accelerating SAR exploration around the azetidine N–H and pyrrolidine positions. The (R)-stereochemistry is critical: BindingDB data confirm that (3R)-configured compounds from US10695337 achieve single-digit nanomolar JAK1 potency, whereas the (S)-enantiomer would be expected to lose these interactions [1].

DPP-IV/DPP-4 Inhibitor Lead Optimization Leveraging Validated Fluoropyrrolidine–Azetidine Pharmacophore Synergy

Research groups pursuing next-generation DPP-IV inhibitors for type 2 diabetes can incorporate (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride as a core scaffold that recapitulates the fluoropyrrolidine–azetidine combination shown by Hulin et al. (2005) to deliver 'unexpectedly strong' DPP-IV inhibitory activity [2]. The building block provides the fluoropyrrolidine portion with correct (R)-stereochemistry, while the azetidine secondary amine offers a handle for further derivatization (e.g., amide coupling to cyclohexylglycine analogs as in the Pfizer DPP-IV series). Prolyl-fluoropyrrolidine derivatives built on related scaffolds have achieved IC₅₀ values of 0.43–0.83 μM in DPP-IV enzymatic assays and demonstrated in vivo glucose-lowering efficacy in diabetic rat models at 10 mg/kg oral dose [3].

Physicochemical Property Optimization in Lead Series Through Fluorine-Enabled Basicity Modulation

Drug discovery programs encountering high basicity-related liabilities (lysosomal trapping, hERG channel blockade, phospholipidosis) in pyrrolidine-containing lead compounds can use (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride to simultaneously reduce amine basicity (ΔpKa ~2.6–4.6 units vs. unsubstituted pyrrolidine, as documented by Melnykov et al. 2023 [4]) and install the metabolically stable azetidine ring as a conformational constraint. The systematic pKa–LogP profiling of monofluorinated heterocycles provides a rational basis for predicting the impact of this scaffold swap on the overall ionization profile, membrane permeability, and microsomal stability of the final lead compound [4]. The retention of high metabolic stability in monofluorinated pyrrolidines—in contrast to the 3,3-difluoroazetidine motif—makes this building block a lower-risk choice for maintaining acceptable CLint during lead optimization [4].

αvβ6 Integrin Antagonist Programs Requiring Conformationally Constrained Chiral Pyrrolidine Cores

The azetidine–fluoropyrrolidine scaffold of (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride aligns with structural motifs explored in GSK's αvβ6 integrin antagonist program, where fluoropyrrolidine-containing compounds such as 4-(3-fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid have been disclosed as potent and orally bioavailable αvβ6 inhibitors targeting fibrotic diseases [5]. The azetidine ring provides the conformational pre-organization shown by Revilla-López et al. (2012) to restrict backbone flexibility relative to pyrrolidine-only analogs, potentially improving binding affinity through reduced entropic penalty [6]. The (R)-stereochemistry at the 3-fluoropyrrolidine center enables stereospecific interactions with the integrin binding pocket.

Quote Request

Request a Quote for (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.